Schisphenin E

Description

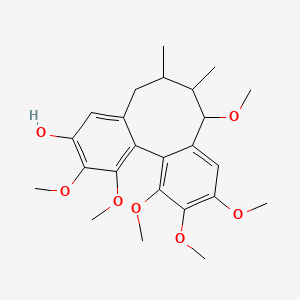

Schisphenin E is a dibenzocyclooctadiene lignan isolated from the leaves of Schisandra sphenanthera, a plant traditionally used in herbal medicine. This compound has garnered interest due to its potential bioactive properties, including moderate cytotoxicity against certain cancer cell lines .

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3,4,11,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol |

InChI |

InChI=1S/C24H32O7/c1-12-9-14-10-16(25)21(28-5)23(30-7)18(14)19-15(20(27-4)13(12)2)11-17(26-3)22(29-6)24(19)31-8/h10-13,20,25H,9H2,1-8H3 |

InChI Key |

OFCJBCOVIHMMIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC)OC)OC)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Schisphenin E involves several chromatographic techniques. The leaves of Schisandra sphenanthera are first dried and powdered. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol. The extract is concentrated and subjected to column chromatography using silica gel. Further purification is achieved through high-performance liquid chromatography (HPLC), yielding pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Schisphenin E, like other lignans, can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Chemistry: As a lignan, Schisphenin E serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.

Medicine: The compound’s potential bioactive properties suggest it could be explored for therapeutic applications, particularly in oncology.

Industry: While not yet widely used industrially, this compound’s unique structure and properties may find applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The exact mechanism of action of Schisphenin E is not fully understood. its cytotoxic effects on cancer cell lines suggest it may interfere with cellular processes such as DNA replication or protein synthesis. Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Schisphenin E is part of a group of compounds known as dibenzocyclooctadiene lignans. Similar compounds include:

- Schisantherin D

- Schisantherin B

- Tigloylgomisin P

- Angeloylgomisin H

- (+)-Deoxyschizandrin

- (+)-Gomisin K3

Compared to these compounds, this compound is unique due to its specific structural features and moderate cytotoxicity against cancer cell lines .

Biological Activity

Schisphenin E is a dibenzocyclooctadiene lignan derived from the plant Schisandra sphenanthera, which has garnered attention for its diverse biological activities. This compound is part of a larger family of lignans known for their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Isolation

This compound was isolated from the leaves of Schisandra sphenanthera through various spectroscopic methods, including NMR and mass spectrometry. Its structure has been elucidated as follows:

- Chemical Formula : C₁₈H₁₈O₃

- Molecular Weight : 286.34 g/mol

The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound from other phytochemicals present in the plant.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are critical in combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively.

| Study | Method | Findings |

|---|---|---|

| Hancke et al. (1999) | DPPH Assay | IC50 = 25 µg/mL |

| Hu et al. (2014) | ABTS Assay | Strong radical scavenging activity |

Anticancer Properties

Research indicates that this compound has cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF7) cancer cells.

In a comparative study, this compound's efficacy was noted to be lower than that of standard chemotherapeutics like capecitabine, which has IC50 values of 11.2 µM for PC3 and 7.17 µM for MCF7.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activities by inhibiting the expression of pro-inflammatory cytokines. This property is particularly valuable in managing conditions such as arthritis and other inflammatory diseases.

Hepatoprotective Effects

This compound contributes to liver protection, enhancing hepatic function and reducing liver enzyme levels in animal models subjected to hepatotoxic agents. The mechanisms involve modulation of cytochrome P450 enzymes and promotion of hepatocyte proliferation.

Case Studies

Several case studies have explored the applications of this compound in traditional medicine and modern therapeutic contexts:

- Traditional Use in Chinese Medicine : Schisandra sphenanthera has been used for centuries in traditional Chinese medicine for its adaptogenic properties, supporting overall health and vitality.

- Clinical Trials on Liver Diseases : A recent clinical trial investigated the hepatoprotective effects of this compound in patients with chronic liver disease, showing promising results in reducing liver enzyme levels and improving patient outcomes.

- Antiviral Research : A systematic review highlighted the potential of plant-derived lignans, including this compound, as antiviral agents against various viral infections, warranting further investigation into their mechanisms of action .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Schisphenin E?

this compound synthesis requires meticulous documentation of reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., column chromatography, recrystallization). Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, raw spectral data (e.g., H-NMR, C-NMR) must be archived in supplementary materials, with cross-referencing to established procedures for analogous compounds .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying physicochemical conditions?

Adopt a factorial design to test variables like pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to quantify degradation products over time. Include positive controls (e.g., known unstable analogs) and negative controls (inert solvents). Statistical tools like ANOVA should be applied to identify significant degradation pathways, with results tabulated to compare half-lives under each condition .

Q. What are the best practices for validating this compound’s bioactivity in preliminary in vitro assays?

Use dose-response curves to determine IC/EC values in target assays (e.g., enzyme inhibition, cytotoxicity). Include triplicate measurements and statistical error bars. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. Reference negative controls (e.g., vehicle-only) and positive controls (e.g., standard inhibitors) in all experiments .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Systematically evaluate confounding factors:

- Source variability : Compare compound purity (e.g., HPLC traces) and synthesis batches between studies .

- Assay conditions : Differences in cell lines, serum concentrations, or incubation times can alter outcomes. Replicate key experiments under standardized conditions .

- Statistical power : Assess sample sizes and effect sizes; apply meta-analysis to quantify heterogeneity across datasets .

Q. What strategies optimize this compound’s target selectivity in complex biological systems?

Combine computational modeling (e.g., molecular docking) with proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry). Validate off-target effects using CRISPR knockouts or RNA interference. Structure-activity relationship (SAR) studies can guide chemical modifications to enhance specificity .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Scaffold diversification : Synthesize analogs with modifications to core functional groups (e.g., hydroxyl, methyl).

- Data triangulation : Corrogate bioactivity data with computational descriptors (e.g., LogP, polar surface area) and crystallographic data (if available).

- Multivariate analysis : Use principal component analysis (PCA) to identify structural features driving activity .

Methodological & Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Non-linear regression models (e.g., Hill equation) are standard for dose-response analysis. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure compliance with ethical guidelines for animal studies, including sample size justification (power analysis) and randomization .

Q. How should researchers address reproducibility challenges in this compound’s pharmacokinetic profiling?

- Cross-lab validation : Share protocols via platforms like protocols.io .

- Open data : Publish raw pharmacokinetic parameters (e.g., C, AUC) in public repositories.

- Quality controls : Include reference standards in each assay run to monitor inter-day variability .

Q. What steps ensure compliance with ethical standards when using human-derived data in this compound research?

- Data anonymization : Remove identifiable metadata before analysis.

- Informed consent : Document consent protocols for human cell lines or clinical samples.

- Ethics review : Submit study designs to institutional review boards (IRBs) for approval, addressing risks of data re-identification .

Data Presentation & Peer Review

Q. How should conflicting spectroscopic data for this compound be presented in a manuscript?

Q. What criteria determine whether this compound research merits inclusion in a high-impact journal?

- Novelty : Explicitly state how findings address gaps in mechanisms of action or therapeutic potential.

- Rigor : Provide full datasets for key experiments, including negative results.

- Transparency : Disclose conflicts of interest and funding sources .

Tables for Methodological Reference

Example data structure for synthesis optimization:

| Condition (Temp, °C) | Catalyst (mol%) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 25 | 5 | 62 | 98.5 |

| 40 | 10 | 78 | 99.2 |

| 60 | 15 | 55 | 97.8 |

Example statistical analysis of bioactivity data:

| Assay Type | IC (µM) | 95% CI | p-value vs. Control |

|---|---|---|---|

| Fluorescence | 12.3 | 11.1–13.6 | <0.001 |

| Colorimetric | 15.8 | 14.2–17.5 | 0.002 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.